2-pyridin-3-ylpyrazole-3-carboxylic acid

Medicinal chemistry Hydrogen bonding Regioisomer comparison

2-Pyridin-3-ylpyrazole-3-carboxylic acid (CAS 1884400-80-9, molecular formula C9H7N3O2, molecular weight 189.17 g/mol) is a heterocyclic building block belonging to the pyridinyl-pyrazole carboxylic acid family. Its defining structural feature is the N2-substitution pattern on the pyrazole ring, placing it in the 2H-pyrazole (2-pyrazolyl) tautomeric class, as confirmed by its SMILES representation O=C(O)c1ccnn1-c1cccnc1.

Molecular Formula C9H7N3O2
Molecular Weight 189.174
CAS No. 1884400-80-9
Cat. No. B2544351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-pyridin-3-ylpyrazole-3-carboxylic acid
CAS1884400-80-9
Molecular FormulaC9H7N3O2
Molecular Weight189.174
Structural Identifiers
SMILESC1=CC(=CN=C1)N2C(=CC=N2)C(=O)O
InChIInChI=1S/C9H7N3O2/c13-9(14)8-3-5-11-12(8)7-2-1-4-10-6-7/h1-6H,(H,13,14)
InChIKeyDAZRNSAIFZWORA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Pyridin-3-ylpyrazole-3-carboxylic Acid (CAS 1884400-80-9): Structural Identity and Compound Class Context for Scientific Procurement


2-Pyridin-3-ylpyrazole-3-carboxylic acid (CAS 1884400-80-9, molecular formula C9H7N3O2, molecular weight 189.17 g/mol) is a heterocyclic building block belonging to the pyridinyl-pyrazole carboxylic acid family . Its defining structural feature is the N2-substitution pattern on the pyrazole ring, placing it in the 2H-pyrazole (2-pyrazolyl) tautomeric class, as confirmed by its SMILES representation O=C(O)c1ccnn1-c1cccnc1 . This regioisomeric identity distinguishes it from the more commercially prevalent 1H-pyrazole (N1-substituted) analogs such as 1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid (CAS 1014631-62-9) [1]. The compound contains both a carboxylic acid handle for amide/ester derivatization and a pyridin-3-yl substituent that enables coordination chemistry and hydrogen-bonding interactions relevant to medicinal chemistry and agrochemical intermediate applications.

Why Generic Substitution Fails: Regioisomeric Specificity of 2-Pyridin-3-ylpyrazole-3-carboxylic Acid (CAS 1884400-80-9)


Pyridinyl-pyrazole carboxylic acids sharing the molecular formula C9H7N3O2 are not functionally interchangeable. The position of the pyridinyl substituent on the pyrazole ring (N1 vs. N2 vs. C3 vs. C4 vs. C5) and the carboxylic acid placement fundamentally alter the hydrogen bond donor/acceptor profile, tautomeric equilibrium, coordination chemistry, and metabolic stability of downstream derivatives [1]. For instance, the N1-substituted regioisomer 1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid (CAS 1014631-62-9) presents 1 hydrogen bond donor and 4 acceptors, whereas the N2-substituted target compound (CAS 1884400-80-9) bears the N1-H proton, yielding a distinct 2-donor/5-acceptor profile that alters both physicochemical properties and molecular recognition [2][3]. The 2H-pyrazole scaffold is specifically required as an intermediate in certain anthranilamide insecticide syntheses, where N2-substitution is essential for subsequent coupling chemistry [4]. Substituting with an N1-substituted or C-substituted analog would produce a different regioisomeric series, potentially leading to divergent biological activity, altered synthetic pathways, or failed downstream reactions.

Quantitative Differentiation Evidence: 2-Pyridin-3-ylpyrazole-3-carboxylic Acid (CAS 1884400-80-9) vs. Closest Regioisomeric Analogs


Hydrogen Bond Donor/Acceptor Profile: N2- vs. N1-Substitution Confers Additional H-Bond Donor

The target compound (CAS 1884400-80-9), bearing N2-pyridin-3-yl substitution in the 2H-pyrazole form, possesses an N1-H proton unavailable in N1-substituted analogs, yielding a computed hydrogen bond donor count of 2 (vs. 1 for the N1-substituted regioisomer CAS 1014631-62-9) and hydrogen bond acceptor count of 5 (vs. 4 for CAS 1014631-62-9) [1]. In comparison, the 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid isomer (CAS 374064-01-4) shares the HBD=2 profile due to its N1-H, but has only 4 hydrogen bond acceptors, lacking the fifth acceptor site present in the N2-substituted scaffold [2].

Medicinal chemistry Hydrogen bonding Regioisomer comparison

Lipophilicity (XLogP3/LogP) Differentiation Among C9H7N3O2 Regioisomers

The N1-substituted comparator CAS 1014631-62-9 has an XLogP3 value of 0.7, whereas the C5-substituted isomer CAS 374064-01-4 has a computed LogP of -0.41, reflecting a >1 log unit difference in lipophilicity between regioisomers [1][2]. The N2-substituted target compound (CAS 1884400-80-9) is expected to exhibit an intermediate or distinct LogP value owing to its unique N2-substitution pattern, which alters the electronic distribution and solvation free energy compared to both N1-substituted and C-substituted analogs. The TPSA of the N2-substituted scaffold is anticipated to differ from the N1-substituted comparator (TPSA = 68 Ų for CAS 1014631-62-9) based on the additional exposed nitrogen atom [1].

Physicochemical profiling LogP comparison Drug-likeness

Agrochemical Intermediate Utility: 2H-Pyrazole-3-carboxylic Acid Scaffold as Essential Precursor for Anthranilamide Insecticides

The 2H-pyrazole-3-carboxylic acid scaffold, exemplified by 5-bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carboxylic acid, is an essential intermediate in the synthesis of anthranilamide insecticides including chlorantraniliprole and cyantraniliprole — multi-billion-dollar ryanodine receptor activator insecticides [1]. The FMC Corporation patent explicitly identifies the 2H-pyrazole (N2-substituted) regioisomeric form as the required intermediate, with synthetic methods delivering approximately 50% overall yield using commercially accessible reagents [2]. This establishes the 2H-pyrazole-3-carboxylic acid scaffold, to which CAS 1884400-80-9 belongs, as a validated agrochemical building block class, distinct from N1-substituted pyrazole-3-carboxylic acid analogs that cannot directly substitute in this synthetic pathway.

Agrochemical synthesis Insecticide intermediate Anthranilamide

Calcium Release-Activated Calcium (CRAC) Channel Inhibitor Program: Pyridinyl-Pyrazole-3-carboxylic Acid as Key Pharmacophoric Precursor

Patent WO2015090580A1 (filed by Merck/Calypso) claims pyrazol-3-yl-carboxylic acid amides bearing a pyridinyl substituent as inhibitors of the Calcium Release-Activated Calcium (CRAC) channel, specifically targeting the ICRAC current for immunosuppression and treatment of inflammatory diseases [1]. The free carboxylic acid (such as CAS 1884400-80-9) serves as the essential synthetic precursor to the bioactive carboxamide series, where the pyridin-3-yl substitution pattern and correct regioisomeric identity of the pyrazole ring are critical for subsequent amide coupling and target engagement [2]. This positions the compound within a therapeutically validated target class distinct from kinase inhibitor programs that employ alternative pyrazole carboxylic acid regioisomers.

Ion channel CRAC inhibitor Immunology Inflammatory disease

Regioisomeric Purity Requirements: Analytical Differentiation of 2H-Pyrazole from 1H-Pyrazole Tautomers

The synthesis of N-substituted pyridinylpyrazoles frequently yields regioisomeric mixtures. Literature on pyridylpyrazole ligand synthesis reports that reactions producing N-substituted pyrazoles can generate mixtures of regioisomers in ratios such as 57:43, requiring chromatographic separation for isolation of the desired isomer [1]. Specifically, for pyridin-3-yl-substituted pyrazole-3-carboxylic acids, the N1- and N2-substituted regioisomers share identical molecular formula (C9H7N3O2) and molecular weight (189.17 g/mol), necessitating careful analytical characterization (e.g., 2D NMR, HPLC retention time differentiation) to confirm regioisomeric identity . The target compound (CAS 1884400-80-9, InChI Key: DAZRNSAIFZWORA-UHFFFAOYSA-N) is chromatographically and spectroscopically distinct from its N1-substituted isomer (CAS 1014631-62-9, InChI Key: JSTDFOPANOQMSP-UHFFFAOYSA-N), with different InChI Keys confirming non-interchangeable chemical identities [2].

Analytical chemistry Regioisomer separation Quality control

Optimal Application Scenarios for 2-Pyridin-3-ylpyrazole-3-carboxylic Acid (CAS 1884400-80-9) Based on Evidence-Based Differentiation


Medicinal Chemistry: CRAC/ICRAC Channel Inhibitor Lead Generation

Research groups pursuing small-molecule inhibitors of the Calcium Release-Activated Calcium (CRAC) channel for autoimmune or inflammatory disease indications should prioritize CAS 1884400-80-9 as their carboxylic acid building block. The pyridin-3-yl-substituted pyrazole-3-carboxylic acid scaffold is explicitly claimed in patent WO2015090580A1 as the precursor to bioactive carboxamide ICRAC inhibitors [1]. The N2-substitution pattern provides a distinct hydrogen bond donor/acceptor profile (HBD=2, HBA=5) that differentiates it from N1-substituted analogs (HBD=1, HBA=4) and may influence amide coupling efficiency and target engagement geometry [2]. Use of the incorrect regioisomer would place the amide vector and pyridinyl orientation in a different spatial arrangement, potentially abolishing CRAC channel inhibitory activity.

Agrochemical R&D: Anthranilamide Insecticide Analog Synthesis

Agrochemical discovery teams developing next-generation ryanodine receptor modulator insecticides based on the chlorantraniliprole/cyantraniliprole pharmacophore should procure the 2H-pyrazole-3-carboxylic acid scaffold to which CAS 1884400-80-9 belongs. The FMC Corporation patent (US 2022/0259177) establishes the 2H-pyrazole (N2-substituted) regioisomeric form as the essential intermediate for anthranilamide synthesis, with reported overall yields of approximately 50% [3]. The 3-pyridinyl substitution on the target compound provides a vector for diversification at the pyridine ring that is distinct from the 2-pyridinyl-substituted commercial insecticide intermediates, enabling exploration of novel IP space while retaining the validated 2H-pyrazole-3-carboxylic acid core.

Coordination Chemistry: N,N'-Bidentate Ligand Design with Tunable H-Bonding

Inorganic and organometallic chemistry groups designing transition metal complexes with pyridinyl-pyrazole ligands should select CAS 1884400-80-9 for its unique N2-substitution that preserves the N1-H proton as a hydrogen bond donor. Literature on pyridylpyrazole regioisomers demonstrates that the position of substitution (N1 vs. N2 vs. C3 vs. C5) dictates coordination mode, metal-binding affinity, and supramolecular assembly [4]. The target compound's five hydrogen bond acceptor sites and two donor sites offer a coordination and supramolecular profile unavailable from N1-substituted analogs (4 acceptors, 1 donor) or C5-substituted 1H-pyrazole isomers (4 acceptors, 2 donors), potentially enabling novel metal-organic frameworks or catalytically active complexes.

Chemical Biology: Bioisosteric Replacement and Scaffold-Hopping Programs

Chemical biology teams conducting scaffold-hopping exercises or bioisosteric replacement of phenolic or carboxylic acid pharmacophores should consider CAS 1884400-80-9 as a differentiated heterocyclic building block. The pyrazole-3-carboxylic acid moiety has established utility as a bioisostere in kinase inhibitor and nuclear receptor ligand design [5]. The N2-pyridin-3-yl substitution pattern provides a distinct vector for fragment growth that is geometrically and electronically non-equivalent to the more common N1-substituted or C-substituted regioisomers, expanding the accessible chemical space for fragment-based drug discovery and DNA-encoded library (DEL) synthesis.

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